4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride
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Overview
Description
4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride is a chemical compound with the molecular formula C15H22N2O2·HCl It is a derivative of benzoic acid and contains a piperidine moiety, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Piperidine Moiety to the Benzoic Acid Derivative: This step involves the reaction of the piperidine derivative with a benzoic acid derivative. Common reagents used in this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
- 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid methyl ester
- 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid ethyl ester
Uniqueness
4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are desirable.
Properties
IUPAC Name |
4-methyl-3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11-3-4-13(15(18)19)9-14(11)16-10-12-5-7-17(2)8-6-12;/h3-4,9,12,16H,5-8,10H2,1-2H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPHIPUAHDXJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2CCN(CC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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